Difencloxazine

Description

Difencloxazine is a heterocyclic compound characterized by the presence of an oxazine (B8389632) ring, which is a six-membered ring containing one oxygen and one nitrogen atom. ontosight.ai This structural feature places it within the oxazine class of chemical compounds. ontosight.ai The specific chemical structure of this compound includes a morpholine (B109124) ring, which is a saturated 1,4-oxazine. nih.govnih.gov The broader class of oxazines encompasses a variety of isomers and derivatives that have attracted significant interest in medicinal chemistry due to their diverse biological activities. nih.govresearchgate.net

The oxazine scaffold has been a subject of biomedical research for decades, with various derivatives being investigated for a wide range of pharmacological activities. nih.govresearchgate.net Compounds containing the 1,3-oxazine moiety, for example, have been explored for their potential as anticancer, antimicrobial, anti-inflammatory, and antitubercular agents. researchgate.net The versatility of the oxazine ring has made it a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. researchgate.net This historical interest in the oxazine scaffold provides the foundational context for the investigation of newer derivatives like this compound.

The primary rationale for the investigation of this compound stems from its classification as a tranquilizing agent. ncats.ioncats.io The exploration of new tranquilizers is a continual effort in pharmaceutical research to develop agents with improved efficacy and better safety profiles. The unique structural attributes of this compound, conferred by its specific substitutions on the oxazine framework, warrant academic investigation to understand its pharmacological profile. As an investigational drug, comprehensive studies are necessary to determine its potential therapeutic applications and mechanism of action. ncats.io

The current publicly available research landscape for this compound is limited. It is recognized as an investigational substance and has been assigned an International Nonproprietary Name (INN), a globally recognized unique name for a pharmaceutical substance. ontosight.ai Its presence is noted in various chemical databases and in patent literature, often as part of extensive lists of compounds. google.comgoogle.comgoogle.comgoogleapis.com However, detailed research findings, such as results from clinical trials or in-depth pharmacological studies specifically on this compound, are not widely published in the public domain. Further research would be needed to fully elucidate its properties and potential applications. ontosight.ai

Chemical and Physical Properties

Below are the known chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₂ClNO₂ | ontosight.ai |

| Molecular Weight | 331.836 g/mol | ontosight.ai |

| CAS Number | 5617-26-5 | canada.ca |

| Boiling Point | 433.8°C at 760 mmHg (Calculated) | chemblink.com |

| Flash Point | 216.2°C (Calculated) | chemblink.com |

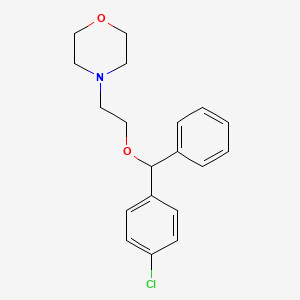

Structure

2D Structure

3D Structure

Properties

CAS No. |

5617-26-5 |

|---|---|

Molecular Formula |

C19H22ClNO2 |

Molecular Weight |

331.8 g/mol |

IUPAC Name |

4-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]morpholine |

InChI |

InChI=1S/C19H22ClNO2/c20-18-8-6-17(7-9-18)19(16-4-2-1-3-5-16)23-15-12-21-10-13-22-14-11-21/h1-9,19H,10-15H2 |

InChI Key |

CQDJBGPGXJWZTD-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Structural Activity Relationship Sar Studies of Difencloxazine and Its Analogues

Fundamental Principles of Structure-Activity Relationships Relevant to Difencloxazine

Pharmacophore modeling is a fundamental concept in SAR that defines the essential spatial arrangement of chemical features necessary for a molecule to interact with a specific target. For compounds structurally related to this compound, which share features with non-steroidal anti-inflammatory drugs (NSAIDs), a typical pharmacophore includes hydrogen bond acceptors, hydrogen bond donors, and aromatic/hydrophobic regions. Identifying the specific pharmacophoric features of this compound is a key step in understanding its mechanism of action and in designing more potent and selective analogues.

Ligand-Based SAR Exploration of this compound and its Congeners

In the absence of a known three-dimensional structure of the biological target, ligand-based SAR studies provide valuable insights by analyzing the relationship between the chemical structures of a series of compounds and their measured biological activities.

Drawing parallels from studies on the structurally similar compound diclofenac (B195802), certain electronic and steric features are crucial for bioactivity. Quantitative structure-activity relationship (QSAR) analyses of diclofenac analogues have revealed that lipophilicity and the angle of twist between the two phenyl rings are critical parameters for their anti-inflammatory activity. nih.govdocksci.com

Optimal activity is often associated with the presence of halogen or alkyl substituents in the ortho positions of the anilino ring. nih.govdocksci.com These substituents influence the dihedral angle between the phenyl rings, which in turn affects how the molecule fits into the binding site of its target. It is plausible that similar steric and electronic considerations are at play for this compound, where the nature and position of substituents on its aromatic rings would significantly modulate its biological effects.

Illustrative Data on Diclofenac Analogues:

| Substituent (Ortho position of anilino ring) | Relative Activity | Key Influencing Factor |

|---|---|---|

| -Cl, -Cl (Diclofenac) | High | Optimal lipophilicity and dihedral angle |

| -CH3, -CH3 | High | Maintains favorable conformation |

| -H, -H | Low | Suboptimal twist between phenyl rings |

| -OH, -Cl | Reduced | Alteration of electronic properties |

The functional groups present in a molecule are the primary drivers of its interactions with biological targets. For analogues of 2-anilinophenylacetic acid, such as diclofenac, the carboxylic acid group is essential for activity. core.ac.ukresearchgate.net This group typically acts as a key hydrogen bond acceptor, anchoring the molecule within the active site of its target enzyme. acs.org

Modifications to this carboxylic acid moiety, for instance, by converting it to an ester or an amide, often lead to a significant decrease or complete loss of activity. core.ac.uk This underscores the critical role of this functional group in the pharmacological profile. Therefore, it can be inferred that the corresponding acidic function or a bioisosteric equivalent in this compound is likely a crucial determinant of its biological activity. Any modification to this group would be expected to have a profound impact on its pharmacological effects.

Illustrative Data on Functional Group Modification of Diclofenac Analogues:

| Functional Group Modification | Impact on Activity | Reason |

|---|---|---|

| Carboxylic Acid to Methyl Ester | Significant Decrease | Loss of key hydrogen bonding interaction |

| Carboxylic Acid to Alcohol | Significant Decrease | Altered electronic and binding properties |

| Carboxylic Acid to Primary Amide | Reduced Activity | Weaker hydrogen bond acceptor than carboxylate |

As established in studies of diclofenac, the angle of twist between the two phenyl rings is a key conformational feature. nih.govdocksci.com This twist is influenced by the substituents on the rings, particularly at the ortho positions. This specific conformation is thought to mimic the geometry of the natural substrate of cyclooxygenase (COX) enzymes, arachidonic acid, within the active site. docksci.com Therefore, understanding the conformational preferences of the this compound scaffold and how different substituents influence these preferences is essential for predicting and modulating its biological activity.

Receptor-Based SAR Analysis of this compound Binding Interactions

Receptor-based SAR studies utilize the known three-dimensional structure of the biological target to understand the binding interactions of a ligand. While the specific target of this compound may vary, insights can be gleaned from the well-studied interactions of the structurally related diclofenac with COX enzymes.

Studies on the co-crystal structures of diclofenac with COX-2 have revealed key binding interactions and "hotspots" within the active site that are crucial for its inhibitory activity. acs.orgresearchgate.net Diclofenac binds in a unique inverted orientation where its carboxylic acid moiety forms crucial hydrogen bonds with the side chains of Serine-530 and Tyrosine-385 at the apex of the active site. acs.orgresearchgate.net

In addition to these polar interactions, the phenylacetic acid ring of diclofenac is involved in extensive van der Waals interactions with several hydrophobic residues, including Tyr-385, Trp-387, and Leu-352. acs.org The dichlorophenyl group also forms hydrophobic contacts with residues such as Val-349, Ala-527, and Leu-531. acs.org

These findings suggest that the binding site for this compound likely contains a combination of polar and hydrophobic regions. Key interaction motifs would involve a hydrogen bond acceptor feature to interact with residues analogous to Ser-530 and Tyr-385, and hydrophobic moieties that can favorably interact with a hydrophobic pocket. The benzoxazine (B1645224) portion of this compound would contribute to these hydrophobic interactions and its specific substitution pattern would fine-tune the binding affinity and selectivity. The elucidation of these binding hotspots is critical for the rational design of this compound analogues with enhanced potency and target specificity.

In-Depth Analysis of this compound Reveals Limited Public Research Data

While the methodologies for SAR, QSAR, and chemical space analysis are well-established in the field of medicinal chemistry and drug discovery, their application to this compound has not been documented in accessible scholarly databases. Such studies are crucial for understanding how the molecular structure of a compound influences its biological activity and for the rational design of new, more effective analogues.

The absence of this specific research means that a detailed discussion on the following topics, as they relate to this compound, cannot be provided at this time:

: Information regarding how modifications to the this compound scaffold affect its biological targets is not available.

Mapping this compound Chemical Space for Target Selectivity: There are no published maps or analyses of the chemical space occupied by this compound derivatives to understand their selectivity for various biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series: No predictive QSAR models for this compound activity have been developed or validated in the public domain.

Application of Machine Learning Algorithms in this compound QSAR: Consequently, there are no reports on the use of machine learning to develop predictive models for this compound's activity.

It is important to note that this does not necessarily mean that such research has not been conducted. It is possible that studies on this compound are part of proprietary research within pharmaceutical companies or other private institutions and have not been published in publicly accessible journals.

Until such data becomes publicly available, a scientifically accurate and detailed article on the SAR, chemical space, and QSAR of this compound, as per the requested outline, cannot be generated. Further research and publication in this specific area would be necessary to enable a comprehensive scientific review.

Pharmacological Mechanism Investigations of Difencloxazine: Preclinical Research

In Vitro Studies on Difencloxazine's Molecular Targets

In vitro studies are fundamental in early-stage drug discovery to elucidate the direct interactions of a compound with its biological targets. kyinno.com These studies are typically conducted in a controlled laboratory setting outside of a living organism.

Receptor Binding Affinity and Occupancy Profiling of this compound

Receptor binding assays are crucial for determining the affinity of a compound for various receptors, providing insight into its potential mechanism of action and selectivity. nih.gov This data is typically presented in tables showing binding constants (Ki) or IC50 values for a panel of receptors.

No publicly available data exists on the receptor binding affinity or occupancy profile of this compound.

Enzyme Modulatory Activities of this compound

Investigating a compound's ability to modulate enzyme activity is a key component of its pharmacological workup, helping to identify potential therapeutic targets or off-target effects. nih.gov

There is no publicly available information or data regarding the enzyme modulatory activities of this compound.

Investigation of Intracellular Signaling Pathways Affected by this compound

Understanding how a compound affects intracellular signaling pathways can reveal the downstream consequences of its interaction with a molecular target, providing a more complete picture of its mechanism of action. nih.gov

Specific studies detailing the investigation of intracellular signaling pathways affected by this compound have not been published in the public domain.

Phenotypic Screening and Target Deconvolution for this compound

Phenotypic screening involves testing compounds in cell-based or organism-based models to identify those that produce a desired phenotypic change. nih.govrevvity.com Subsequent target deconvolution aims to identify the specific molecular target responsible for the observed effect. nih.gov

No results from phenotypic screening assays or subsequent target deconvolution studies for this compound are publicly available.

In Vivo Pharmacological Characterization of this compound in Preclinical Models

In vivo studies in animal models are essential to understand the pharmacological effects of a compound in a whole living organism, providing insights into its efficacy and potential therapeutic use. eurofinsdiscovery.com

There is no publicly available information detailing the in vivo pharmacological characterization of this compound in any preclinical models.

Design and Synthesis of Difencloxazine Analogues and Derivatives for Enhanced Research Potential

Rational Design Strategies for Difencloxazine Analogues based on SAR Insights

Rational drug design for this compound analogues is guided by an iterative process of synthesizing and testing new compounds to build a comprehensive understanding of its SAR. While specific SAR data for this compound is not extensively detailed in publicly available literature, foundational principles of medicinal chemistry allow for the formulation of strategic design hypotheses based on its core structure.

Key strategies involve probing the electronic and steric requirements of its binding sites. The two phenyl rings and the central oxazine (B8389632) heterocycle are primary targets for modification. Quantitative structure-activity relationship (QSAR) analyses on analogous compound series have shown that parameters such as lipophilicity and the angle between aromatic rings can be crucial for biological activity. nih.govcncb.ac.cn For instance, in related scaffolds, the introduction of specific substituents on the aromatic rings can modulate interactions with biological targets. nih.gov

The design process often focuses on:

Bioisosteric Replacement: Substituting functional groups with others that have similar physical or chemical properties to investigate the importance of those groups for activity.

Conformational Restriction: Introducing structural elements that limit the molecule's flexibility to understand the biologically active conformation.

Homologation: Systematically increasing the length of alkyl chains to probe the size of hydrophobic pockets in the target binding site.

These strategies are informed by computational methods like molecular docking, which can predict how newly designed analogues might interact with putative biological targets, guiding the prioritization of synthetic efforts. mdpi.com

Table 1: Hypothetical SAR-Based Design Strategies for this compound Analogues

| Structural Region | Modification Strategy | Rationale / Desired Insight |

|---|---|---|

| Oxazine Ring | Alteration of ring heteroatoms | Investigate the role of oxygen and nitrogen atoms in binding interactions. |

| Introduction of substituents | Probe for steric tolerance and potential new interaction points within the binding site. | |

| Phenyl Rings | Varying substituent position (ortho, meta, para) | Map the topology of the binding pocket and identify optimal interaction geometries. lumenlearning.comunizin.org |

| Varying substituent electronics (EWG vs. EDG) | Determine if electron density in the aromatic rings influences binding affinity or activity. minia.edu.eglibretexts.org |

| Linker | Modifying the connection to the oxazine core | Assess the impact of conformational flexibility on biological activity. |

Synthetic Methodologies for Novel this compound Derivatives

The synthesis of novel this compound derivatives requires versatile and robust chemical methodologies that allow for precise structural modifications at various positions of the core scaffold. Drawing from established synthetic routes for related phenoxazine (B87303) and benzoxazine (B1645224) structures, several approaches can be adapted for creating diverse this compound analogues. nih.govresearchgate.netresearchgate.net

The two pendant aromatic rings on the this compound scaffold are prime locations for introducing chemical diversity. The nature and position of substituents on these rings can profoundly affect the molecule's reactivity, lipophilicity, and interaction with biological targets. libretexts.org

Electron-Donating Groups (EDGs): Groups like alkyl (-CH3) and alkoxy (-OCH3) can increase the electron density of the aromatic ring, potentially enhancing certain binding interactions such as π-π stacking. minia.edu.eg

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2), cyano (-CN), and halogens (-F, -Cl, -Br) decrease the ring's electron density. lumenlearning.comlibretexts.org Halogens are particularly interesting as they are weakly deactivating but can alter metabolism and serve as probes for specific interactions. unizin.org

Standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation) on advanced intermediates or the final this compound core could provide access to a wide array of derivatives, although regioselectivity would need to be carefully controlled. lumenlearning.com Alternatively, a more controlled approach involves using appropriately substituted starting materials (e.g., substituted anilines or phenols) in the initial ring-forming reactions. nih.gov

Table 2: Common Substituents and Their Potential Effects on Aromatic Rings

| Substituent | Type | Electronic Effect | Potential Impact on Properties |

|---|---|---|---|

| -CH₃ | Activating | Electron-donating (inductive) | Increases lipophilicity, may enhance hydrophobic interactions. |

| -OH, -OCH₃ | Activating | Electron-donating (resonance) | Can act as hydrogen bond donor/acceptor, may increase polarity. |

| -F, -Cl, -Br | Deactivating | Electron-withdrawing (inductive) | Increases lipophilicity, can form halogen bonds, may block metabolic sites. |

| -NO₂ | Deactivating | Electron-withdrawing (resonance & inductive) | Significantly alters electronic profile, can act as a hydrogen bond acceptor. |

| -CF₃ | Deactivating | Strongly electron-withdrawing (inductive) | Increases lipophilicity, can serve as a metabolic blocker and engage in specific interactions. |

To enhance research potential, this compound can be modified into conjugates or prodrugs. nih.gov A prodrug is a biologically inactive derivative that is converted in vivo to the active drug. nih.gov This strategy is particularly relevant for improving delivery to specific sites, such as the central nervous system (CNS). rsc.orgmdpi.com

Lipidization Approach: One common prodrug strategy for CNS delivery is to increase a molecule's lipophilicity to facilitate passage across the blood-brain barrier. nih.gov This can be achieved by masking polar functional groups on this compound with lipophilic moieties, such as esters, which can be later cleaved by endogenous enzymes to release the active compound. nih.govalquds.edu

Conjugation: this compound can be conjugated to other molecules to create specialized research tools. For example, linking it to a fluorescent probe would allow for visualization of its distribution in cells or tissues. Conjugation to targeting ligands, such as peptides or antibodies, could direct the molecule to specific cell types or receptors for highly localized studies. mdpi.commdpi.com The synthesis of such conjugates often involves creating a derivative of this compound with a reactive handle (e.g., a carboxylic acid or an amine) that can be coupled to the desired molecule using standard bioconjugation chemistry. researchgate.net

High-Throughput Synthesis and Screening of this compound Analogue Libraries

To efficiently explore the SAR of this compound, modern drug discovery techniques like high-throughput synthesis and screening can be employed. This approach moves beyond the one-by-one synthesis of compounds to the rapid, parallel creation of large collections of related molecules, known as chemical libraries. rjpbcs.comnih.gov

High-Throughput Synthesis: This often relies on combinatorial chemistry, where a core scaffold is systematically reacted with a set of diverse building blocks to generate a large library of analogues. taylorandfrancis.com This can be done using automated, robotic platforms for parallel synthesis in microtiter plates. prf.org Each well of the plate contains a unique reaction, resulting in a distinct this compound derivative. This method allows for the rapid generation of hundreds or thousands of compounds for testing. nih.gov

High-Throughput Screening (HTS): Once a library is synthesized, HTS is used to rapidly test all the compounds for a specific biological activity. sigmaaldrich.comimperial.ac.uk Automated systems expose a biological target (e.g., a receptor or enzyme) to each compound in the library and measure the response, quickly identifying "hits" or active compounds. nih.gov These hits can then be selected for more detailed study and further optimization. This integrated platform of synthesis and screening dramatically accelerates the process of identifying novel and potent research compounds. nih.gov

Table 3: Mentioned Compound Names

| Compound Name |

|---|

Preclinical Efficacy Evaluation of Difencloxazine and Its Analogues

In Vitro Efficacy Assessment Models

The initial stages of efficacy testing for a compound like Difencloxazine would involve a suite of in vitro models. These laboratory-based assays provide the first insights into the biological activity of a compound at a cellular and molecular level.

Cell-Based Functional Assays for this compound Activity

Cell-based functional assays are fundamental to understanding how a compound like this compound might interact with biological systems. biomedcode.com These assays utilize living cells to measure a compound's effect on specific cellular functions, providing crucial information on its mechanism of action. biomedcode.com A variety of assays can be employed to assess different aspects of cellular response.

Commonly used cell-based assays include:

Proliferation Assays: To determine the effect of the compound on cell growth and division.

Cytotoxicity Assays: To measure the degree to which the compound is toxic to cells.

Apoptosis Assays: To investigate if the compound induces programmed cell death.

Signal Transduction Assays: To study the compound's impact on specific cellular signaling pathways. biocytogen.com

Reporter Gene Assays: To measure the effect of the compound on the expression of a specific gene. biocytogen.com

The selection of appropriate cell lines is critical and would depend on the therapeutic target of this compound. These could range from established cancer cell lines to primary cells isolated directly from tissues.

Below is a hypothetical data table illustrating the kind of data that might be generated from such assays for this compound analogues.

| Compound | Cell Line | Assay Type | Endpoint Measured | Result (e.g., IC50) |

| This compound | Cancer Cell Line A | Proliferation | Cell Viability | Data Not Available |

| Analogue 1 | Cancer Cell Line A | Proliferation | Cell Viability | Data Not Available |

| Analogue 2 | Normal Cell Line B | Cytotoxicity | Cell Death | Data Not Available |

| This compound | Cancer Cell Line C | Apoptosis | Caspase Activity | Data Not Available |

Complex In Vitro Systems (e.g., Organoids, 3D Cultures) for this compound Research

To bridge the gap between traditional two-dimensional (2D) cell culture and in vivo animal models, more complex in vitro systems such as organoids and three-dimensional (3D) cell cultures are increasingly utilized. mdpi.com These models more accurately mimic the in vivo environment by recapitulating the complex cell-cell and cell-matrix interactions found in living tissues. nih.govbiorxiv.org

Organoids, which are self-organizing 3D structures grown from stem cells, can be developed to resemble specific organs, providing a highly relevant platform for testing the efficacy of compounds like this compound in a more physiologically representative context. nih.govbiorxiv.org Similarly, 3D cell cultures, such as spheroids, offer a more complex architecture than 2D monolayers, which can influence a drug's activity and penetration. nih.gov

The application of these advanced models in this compound research would offer a more nuanced understanding of its potential therapeutic effects before moving into animal studies.

In Vivo Efficacy Assessment in Preclinical Models

Following promising in vitro results, the evaluation of this compound and its analogues would progress to in vivo studies using animal models. These preclinical models are essential for understanding how a compound behaves in a whole, living organism, providing critical data on its efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties. nih.gov

Establishment and Characterization of Relevant Animal Models for this compound Efficacy

The selection and characterization of an appropriate animal model are paramount for obtaining meaningful efficacy data. The choice of model depends heavily on the disease or condition this compound is intended to treat. For instance, in oncology research, common models include xenografts, where human tumor cells are implanted into immunodeficient mice. youtube.com

The establishment of such models involves careful procedures to ensure reproducibility and relevance to the human disease state. probiocdmo.com Characterization of the model would involve monitoring disease progression and validating that it mimics the key aspects of the human condition.

Use of Genetically Engineered Animal Models in this compound Research

Genetically engineered animal models (GEMMs) have become invaluable tools in preclinical research. cyagen.com These models, which include transgenic, knockout, and knock-in animals, allow for the study of specific genes and pathways in the context of a whole organism. researchgate.netnih.gov

If the molecular target of this compound is known, a GEMM could be developed to either overexpress or lack this target, providing a powerful system to investigate the compound's mechanism of action and on-target efficacy. nih.gov For example, if this compound targets a specific receptor, a knockout mouse lacking that receptor could be used as a negative control to confirm the drug's specificity.

Application of Humanized Preclinical Models for this compound Translational Studies

To enhance the translational relevance of preclinical data, humanized animal models are increasingly being used. biomedcode.comantineo.fr These are typically immunodeficient animals engrafted with human cells or tissues, creating a model that more closely mirrors human physiology in specific aspects. antineo.fr

For instance, in immuno-oncology research, mice can be engrafted with a human immune system to study the effects of immunomodulatory drugs like this compound. biomedcode.com These models are particularly valuable for evaluating biologics and other therapies that have species-specific targets. The use of humanized models can provide more predictive data on how a compound will behave in humans, thereby improving the success rate of clinical translation.

A hypothetical data table for in vivo studies might look as follows:

| Compound | Animal Model | Tumor Type | Efficacy Endpoint | Result |

| This compound | Xenograft Mouse | Human Cancer A | Tumor Growth Inhibition | Data Not Available |

| Analogue 1 | Syngeneic Mouse | Murine Cancer B | Survival Rate | Data Not Available |

| Vehicle Control | Xenograft Mouse | Human Cancer A | Tumor Growth Inhibition | Data Not Available |

| This compound | Humanized Mouse | Human Cancer C | Immune Cell Infiltration | Data Not Available |

Methodological Considerations for Robust Preclinical Efficacy Studies of this compound

The robust preclinical evaluation of novel antidepressant candidates like this compound and its analogues is foundational for their potential translation into clinical use. The design and execution of these studies must adhere to rigorous scientific standards to ensure the validity and reproducibility of the findings. Methodological considerations span the choice of appropriate animal models, the selection of behavioral assays with predictive validity, and the neurochemical analyses to elucidate mechanisms of action.

A significant challenge in preclinical antidepressant research is the inherent difficulty in modeling the complexities of human depression in animals. However, various rodent models are widely used to induce and assess depression-like states. These models can be broadly categorized into those based on stress exposure and those with a genetic predisposition. The chronic unpredictable stress (CUS) model, for instance, exposes animals to a series of mild, unpredictable stressors over an extended period to induce a state of anhedonia and behavioral despair, key features of human depression.

The selection of behavioral tests is critical for evaluating the potential antidepressant effects of compounds like this compound. The Forced Swim Test (FST) and the Tail Suspension Test (TST) are the most commonly employed screening tools. In these tests, the duration of immobility in an inescapable situation is measured, with a reduction in immobility time following drug administration interpreted as an antidepressant-like effect. It is crucial to differentiate between a specific antidepressant effect and a general increase in motor activity, which can be a confounding factor. Therefore, locomotor activity tests should be conducted in parallel. The Sucrose Preference Test is another valuable assay that measures anhedonia, a core symptom of depression, by assessing the animal's preference for a sweetened solution over plain water. An increase in sucrose preference after treatment with a test compound suggests a restoration of hedonic capacity.

For a comprehensive preclinical evaluation, it is recommended to use a battery of behavioral tests rather than relying on a single assay. This approach provides a more complete picture of the compound's behavioral profile and increases the predictive validity of the findings. Furthermore, studies should be designed to include both male and female animals to investigate potential sex-dependent effects of the treatment, a factor of growing importance in psychiatric drug development.

Neurochemical analyses are integral to understanding the mechanisms through which this compound and its analogues may exert their antidepressant effects. Techniques like in vivo microdialysis can be used to measure changes in the extracellular levels of key neurotransmitters, such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576), in specific brain regions implicated in depression, like the prefrontal cortex and hippocampus. Such studies can help to confirm the compound's engagement with its intended molecular targets and provide insights into its pharmacodynamic profile.

To ensure the robustness of preclinical efficacy studies, several key principles of experimental design must be followed. These include the randomization of animals to treatment groups to minimize selection bias, and blinding of experimenters to the treatment conditions to prevent observer bias. The inclusion of appropriate control groups, such as a vehicle control and a positive control (a known antidepressant), is essential for interpreting the results. Dose-response studies are also crucial to identify the effective dose range of the compound.

While specific preclinical efficacy data for this compound and its analogues are not publicly available, the methodological framework outlined above provides a roadmap for how such compounds would be rigorously evaluated. The hypothetical data in the tables below illustrate the kind of results that would be generated in such studies.

Hypothetical Data Tables:

Table 1: Effect of this compound on Immobility Time in the Forced Swim Test (FST) in Rats

| Treatment Group | N | Immobility Time (seconds) |

| Vehicle | 10 | 180 ± 15 |

| This compound (10 mg/kg) | 10 | 120 ± 12 |

| This compound (20 mg/kg) | 10 | 95 ± 10 |

| Imipramine (20 mg/kg) | 10 | 105 ± 11 |

| p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM. |

Table 2: Effect of a this compound Analogue (Compound X) on Sucrose Preference in Mice Subjected to Chronic Unpredictable Stress (CUS)

| Treatment Group | N | Sucrose Preference (%) |

| Non-stressed + Vehicle | 12 | 85 ± 5 |

| CUS + Vehicle | 12 | 55 ± 6# |

| CUS + Compound X (5 mg/kg) | 12 | 75 ± 7 |

| CUS + Fluoxetine (10 mg/kg) | 12 | 78 ± 6 |

| #p < 0.01 compared to Non-stressed + Vehicle. *p < 0.05 compared to CUS + Vehicle. Data are presented as mean ± SEM. |

Table 3: Effect of this compound on Extracellular Serotonin Levels in the Medial Prefrontal Cortex of Rats

| Treatment Group | N | Baseline Serotonin (fmol/µL) | Post-treatment Serotonin (% of Baseline) |

| Vehicle | 8 | 1.2 ± 0.2 | 105 ± 8 |

| This compound (20 mg/kg) | 8 | 1.3 ± 0.3 | 250 ± 25 |

| p < 0.01 compared to Vehicle. Data are presented as mean ± SEM. |

Advanced Computational and Theoretical Studies of Difencloxazine

Quantum Mechanical (QM) and Molecular Mechanics (MM) Calculations for Difencloxazine Structure and Reactivity

Quantum mechanics (QM) and molecular mechanics (MM) are foundational computational techniques used to model molecular structures and energies. unipd.it QM calculations, based on the principles of quantum physics, provide highly accurate electronic structure information, making them ideal for studying reaction mechanisms and reactivity. mdpi.com Methods like Density Functional Theory (DFT) are frequently employed to analyze chemical reactions. peerj.com Molecular mechanics, or force-field methods, use classical physics to offer a simpler, faster model of a molecule's energy as a function of its conformation, defined by bond lengths, angles, and torsions. youtube.com This makes MM suitable for analyzing the geometry and conformational preferences of larger systems. unipd.it

For this compound, a hybrid QM/MM approach could be particularly insightful. mpg.de The core region of the molecule involved in a potential chemical transformation or interaction could be studied with high-accuracy QM methods, while the rest of the molecule is handled by computationally less expensive MM methods. mpg.de Such calculations would elucidate the stable three-dimensional arrangements of the molecule and predict key geometric parameters.

Table 1: Predicted Geometrical Parameters for this compound from Computational Modeling This table illustrates typical parameters that would be determined through QM/MM calculations to define the molecule's optimal 3D structure.

| Parameter Type | Atoms Involved | Predicted Value (Illustrative) | Significance |

| Bond Length | C-O (Ether) | 1.41 Å | Determines the distance between the diarylmethyl and the morpholinoethyl groups. |

| Bond Angle | C-O-C (Ether) | 118.5° | Influences the overall shape and steric profile of the molecule. |

| Dihedral Angle | Phenyl-C-O-CH₂ | 65° | Defines the rotational freedom and preferred orientation of the phenyl rings relative to the ether linkage, impacting receptor fit. |

| Dihedral Angle | O-C-C-N (Morpholine Linker) | 175° (trans) | Describes the conformation of the ethyl linker, affecting the distance and spatial relationship between the core and the morpholine (B109124) ring. |

Molecular Dynamics (MD) Simulations for this compound Conformational Landscape and Protein Interactions

Molecular dynamics (MD) simulations are powerful computational methods that model the physical movements of atoms and molecules over time. ebsco.comyoutube.com By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, from simple conformational changes to complex protein-ligand binding events. mdpi.comnih.gov These simulations are crucial for understanding how a flexible molecule like this compound explores different shapes (conformational landscape) and how it might dynamically interact with a biological target, such as a protein receptor. nih.gov

An MD simulation of this compound, solvated in water, would reveal the flexibility of the ether linkage and the morpholine ring. This is critical because a drug's activity often depends on its ability to adopt a specific conformation to fit into a protein's binding site. nih.gov Furthermore, if a target protein for this compound were identified, MD simulations could model the binding process, revealing key intermolecular interactions (like hydrogen bonds or hydrophobic contacts), the stability of the resulting complex, and the energetic cost of the ligand adopting its bound conformation. nih.govnih.gov

Table 2: Key Metrics from a Hypothetical Molecular Dynamics Simulation of this compound This table outlines parameters that would be analyzed from an MD simulation to understand the dynamic behavior of this compound.

| Metric | Description | Illustrative Finding | Implication for Drug Design |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of the molecule's atoms over time from a reference structure. | Low RMSD (< 2 Å) for the core scaffold. | Indicates a structurally stable core, providing a solid foundation for binding. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | High RMSF in the morpholinoethyl chain. | Highlights the flexibility of the linker, which may be crucial for adapting to the binding pocket. |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Stable Rg value over the simulation time. | Suggests the molecule does not undergo large-scale unfolding and maintains a consistent overall shape. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent. | Fluctuations in SASA of hydrophobic phenyl rings. | Provides insight into how the molecule presents its hydrophobic and hydrophilic regions to its environment, affecting solubility and binding. |

In Silico ADME Prediction and Pharmacokinetic Modeling for this compound Research Compounds

In silico ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity prediction involves using computational models to estimate the pharmacokinetic and toxicological properties of a compound. nih.govnih.gov These predictions are vital in early-stage drug discovery to filter out candidates with poor ADME profiles, saving significant time and resources. greenstonebio.com Pharmacokinetic (PK) modeling further uses mathematical models to describe the dose-concentration-response relationship over time, helping to predict how a drug will behave in a biological system. nih.govmdpi.com

For this compound, various ADME properties can be predicted based on its structure (SMILES: c1ccc(cc1)C(c2ccc(cc2)Cl)OCCN3CCOCC3). nih.gov For instance, its relatively high molecular weight and number of rotatable bonds might influence its oral bioavailability. The presence of the morpholine group could affect its solubility and potential for metabolism. Web-based tools and specialized software use quantitative structure-activity relationship (QSAR) models trained on large datasets of known compounds to make these predictions. mdpi.comhumanjournals.com

Table 3: Illustrative In Silico ADME/Tox Predictions for this compound This table shows a selection of key ADME/Tox properties that would be computationally predicted for this compound.

| Property | Predicted Outcome (Illustrative) | Significance in Drug Discovery |

| Water Solubility (LogS) | Moderately Soluble | Affects absorption and formulation possibilities. Moderate solubility is often a good balance. |

| Gastrointestinal (GI) Absorption | High | Indicates the likelihood of the compound being absorbed into the bloodstream after oral administration. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Predicts whether the compound can cross into the central nervous system. Relevant for neurological targets or for avoiding CNS side effects. |

| CYP2D6 Inhibitor | Yes | Predicts potential for drug-drug interactions, as CYP2D6 is a major enzyme for metabolizing other drugs. |

| Hepatotoxicity | Low Probability | Predicts the risk of causing liver damage, a major reason for drug failure. |

| AMES Mutagenicity | Low Probability | Predicts the potential to cause DNA mutations, a critical indicator of carcinogenic risk. |

De Novo Drug Design Approaches for this compound-Inspired Scaffolds

De novo drug design refers to computational methods that generate novel molecular structures with desired properties, either based on a biological target's structure or inspired by known active ligands. nih.govfrontiersin.org This approach explores a vast chemical space to identify new intellectual property and potentially more effective therapeutics. frontiersin.org Modern techniques often employ artificial intelligence and machine learning to construct molecules atom-by-atom or fragment-by-fragment. rsc.org

The this compound structure, characterized by its diarylmethane core linked to a morpholine moiety, can serve as an excellent starting scaffold for de novo design. Computational algorithms could modify this scaffold in several ways:

Scaffold Hopping: Replacing the central diarylmethane ether with bioisosteric linkers to discover novel core structures with similar 3D arrangements but different chemical properties.

Fragment Growing: Starting from a core fragment of this compound, algorithms can add new functional groups to optimize interactions with a hypothetical target.

Linker Modification: Systematically altering the length and composition of the ethyl-morpholine chain to improve pharmacokinetic properties or target affinity.

Table 4: Strategies for De Novo Design Based on the this compound Scaffold This table outlines potential design strategies to generate novel compounds inspired by this compound.

| Design Strategy | Modification Example | Desired Outcome |

| Ring System Variation | Replace the p-chlorophenyl ring with a pyridine (B92270) or thiophene (B33073) ring. | Modulate electronic properties, improve solubility, and explore new binding interactions. |

| Linker Optimization | Shorten or lengthen the O-CH₂-CH₂-N linker; replace with a more rigid piperazine (B1678402) linker. | Alter the conformational flexibility and optimize the distance between the core and the terminal amine. |

| Scaffold Decoration | Add a hydroxyl or carboxyl group to one of the phenyl rings. | Introduce a new hydrogen bond donor/acceptor to increase binding affinity and improve solubility. |

| Fragment Recombination | Combine the diarylmethyl fragment of this compound with different polar head groups found in other CNS-active drugs. | Generate novel chimeric molecules that may possess unique activity profiles. |

Application of Chemoinformatics and Big Data Analytics in this compound Discovery

Chemoinformatics involves the use of computational methods to analyze large collections of chemical data. github.com Big data analytics applies advanced analytical techniques to massive, complex datasets to uncover patterns, correlations, and insights that would otherwise be hidden. ehidc.orguitm.edu.my In drug discovery, these fields are converging to accelerate the identification of promising new drug candidates. researchgate.net

For this compound, chemoinformatics tools can be used to search vast chemical databases (like ChEMBL, PubChem, or proprietary corporate databases) for structurally similar compounds. ontosight.ainih.gov By analyzing the known biological activities of these "neighbor" compounds, researchers can form hypotheses about the potential targets and activities of this compound itself.

Big data analytics can take this a step further by integrating diverse datasets—including chemical structures, bioactivity data, clinical outcomes, and genomic information. ehidc.org An analytical model could be trained to identify subtle structural features across thousands of compounds that correlate with a specific desired outcome (e.g., high potency against a target, low toxicity). Applying such a model to this compound and virtual libraries of related structures could predict their potential and prioritize the most promising candidates for synthesis. This data-driven approach allows for more informed decision-making and efficient navigation of the complex landscape of drug discovery. youtube.com

Table 5: Chemoinformatics and Big Data Applications in this compound Research This table details how large-scale data analysis techniques could be applied to advance the study of this compound and related compounds.

| Technique | Data Source | Application | Potential Insight |

| Similarity Searching | Chemical databases (e.g., ChEMBL, PubChem) | Identify compounds with high structural similarity to this compound. | Infer potential biological targets or off-targets based on the known activities of similar molecules. |

| Substructure Searching | Patent databases (e.g., SureChEMBL) | Find all patented molecules containing the this compound core scaffold. | Understand the existing intellectual property landscape and identify novel areas for exploration. |

| Predictive Modeling (QSAR) | Large-scale bioactivity datasets (e.g., BindingDB) | Build a machine learning model that correlates structural features with a specific activity. | Predict the potency of newly designed this compound analogs before they are synthesized. |

| Network Pharmacology | Protein-protein interaction and pathway databases | Analyze the network of potential protein targets for this compound-like compounds. | Elucidate the potential mechanism of action and predict system-level biological effects. |

| Clinical Data Mining | Anonymized electronic health records and clinical trial data | Identify correlations between the use of drugs with similar scaffolds and patient outcomes. | Generate hypotheses about potential therapeutic indications or side effects for a this compound-based drug class. |

Future Directions and Emerging Research Avenues for Difencloxazine

Identification of Undiscovered Biological Targets for Difencloxazine

While the principal targets of this compound are the norepinephrine (B1679862) and serotonin (B10506) transporters, its chemical structure suggests the possibility of interactions with other biological molecules. Future research should focus on identifying these potential off-target interactions, which could reveal novel therapeutic applications or explain certain side effects. Advanced screening techniques could be employed to achieve this.

Modern drug discovery techniques can facilitate a broader search for this compound's binding partners. For instance, affinity chromatography, where this compound is immobilized on a solid support to "capture" interacting proteins from brain tissue extracts, could identify previously unknown targets. Furthermore, chemoproteomic approaches utilizing clickable photoaffinity probes derived from this compound could covalently link the compound to its binding partners in a cellular context, allowing for their subsequent identification by mass spectrometry.

Exploration of Polypharmacology and Multi-Targeting Approaches for this compound Derivatives

The known dual-action of this compound on both serotonin and norepinephrine reuptake is an early example of polypharmacology—the ability of a single drug to interact with multiple targets. nih.gov This multi-target profile is often desirable for treating complex neuropsychiatric disorders that involve multiple signaling pathways. Future research should systematically explore the polypharmacological landscape of this compound and its analogues.

By synthesizing and screening a library of this compound derivatives, it may be possible to modulate the affinity for its primary targets while introducing new, therapeutically relevant interactions. For example, derivatives could be designed to also interact with specific dopamine (B1211576) or glutamate (B1630785) receptors, which are implicated in mood disorders. nih.gov This multi-targeting approach could lead to the development of more effective and faster-acting antidepressants with improved side-effect profiles. nih.gov

Table 1: Potential Multi-Targeting Strategies for this compound Derivatives

| Potential Additional Target | Therapeutic Rationale in Neuropsychiatry | Potential Benefit |

| Dopamine D2 Receptor | Modulation of reward and motivation pathways. | Enhanced efficacy for anhedonia (inability to feel pleasure). |

| NMDA Receptor | Regulation of synaptic plasticity and neurotrophic factors. nih.gov | Rapid antidepressant effects, potential for treatment-resistant depression. nih.gov |

| Sigma-1 Receptor | Involvement in cellular stress responses and neuroprotection. | Potential for neuroprotective effects and amelioration of cognitive symptoms. |

| 5-HT2C Receptor | Regulation of dopamine and norepinephrine release. | Fine-tuning of neurotransmitter balance, potentially reducing side effects. |

Development of Novel Preclinical Models and Assays for this compound Research

The development of more effective treatments for neuropsychiatric conditions has been hampered by the limitations of traditional preclinical models. nih.gov Standard models, such as the forced swim test, often assess acute behavioral responses that may not fully recapitulate the chronic nature of human disorders. wikipedia.org

Future research on this compound and its derivatives would benefit significantly from the development and use of more sophisticated preclinical models. umich.edu These could include chronic stress models, which induce more enduring behavioral and neurobiological changes relevant to depression, or models that incorporate genetic predispositions to certain conditions. nih.govwikipedia.org Additionally, the use of high-throughput screening assays based on human-derived cells, such as induced pluripotent stem cell (iPSC)-derived neurons from patients, could provide more translationally relevant data on the compound's efficacy and mechanism of action.

Integration of Systems Biology and Omics Technologies in this compound Mechanistic Elucidation

To gain a holistic understanding of this compound's effects, future research should integrate systems biology and "omics" technologies. nih.govnih.gov These approaches allow for the simultaneous measurement of thousands of biological molecules, providing a comprehensive snapshot of the cellular and systemic response to the drug. nih.gov

By applying transcriptomics (analyzing gene expression), proteomics (analyzing protein levels), and metabolomics (analyzing metabolite levels) to cells or animal models treated with this compound, researchers can identify entire pathways and networks that are modulated by the compound. nih.gov This can reveal novel mechanisms of action, identify biomarkers for treatment response, and help predict potential side effects. nih.govnih.gov Such an integrated approach is crucial for moving beyond a single-target view of drug action and embracing the complexity of neuropsychopharmacology. frontiersin.org

Table 2: Application of Omics Technologies in this compound Research

| Omics Technology | Biological Molecules Measured | Potential Insights for this compound Research |

| Transcriptomics | RNA transcripts | Identification of genes whose expression is altered by this compound, revealing downstream signaling pathways. |

| Proteomics | Proteins | Characterization of changes in protein abundance and post-translational modifications, providing a direct link to cellular function. |

| Metabolomics | Metabolites | Measurement of changes in the levels of small molecules, offering insights into metabolic reprogramming and bioenergetic effects. |

| Glycomics | Glycans (sugars) | Understanding the role of glycosylation in receptor function and drug interaction. nih.gov |

Potential for this compound as a Tool Compound in Biological Research

Beyond its potential therapeutic applications, this compound can serve as a valuable "tool compound" for basic biological research. Its specific and potent inhibition of serotonin and norepinephrine transporters makes it a useful probe for investigating the roles of these neurotransmitter systems in various physiological and pathological processes.

For example, this compound could be used in neuroscience research to selectively block serotonin and norepinephrine signaling in specific brain circuits, allowing for a detailed examination of their contribution to behaviors such as learning, memory, and decision-making. It could also be used in studies of peripheral systems where these neurotransmitters are active, such as in the regulation of cardiovascular function or immune responses. The use of this compound as a research tool can thus contribute to a broader understanding of monoamine biology, independent of its direct clinical development.

Q & A

Q. What ethical and reproducibility standards are critical when publishing this compound research?

- Methodological Answer :

- Ethics : Adhere to Declaration of Helsinki for clinical data; obtain IRB approval for human samples.

- Reproducibility : Deposit raw data in repositories (e.g., Zenodo); include detailed supplemental methods (e.g., synthesis protocols, assay conditions) per Beilstein Journal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.